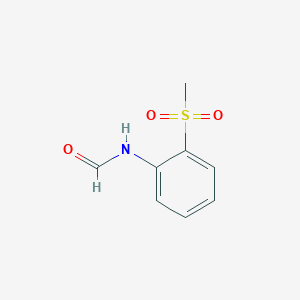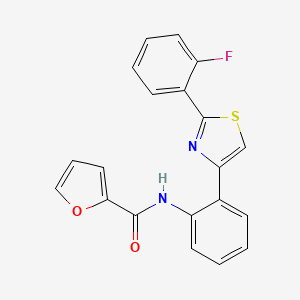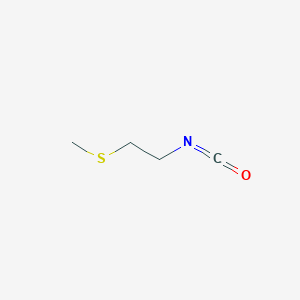
1-Isocyanato-2-(methylsulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C₄H₇NOS and a molecular weight of 117.17 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO) and a methylsulfanyl group (-SCH₃) attached to an ethane backbone. It is primarily used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-Isocyanato-2-(methylsulfanyl)ethane typically involves the reaction of 2-(methylsulfanyl)ethanol with phosgene or a phosgene equivalent under controlled conditions . The reaction proceeds as follows:
- Reaction with Phosgene:
Reagents: 2-(methylsulfanyl)ethanol, phosgene
Conditions: Anhydrous conditions, typically in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
:Reaction: HSCH2CH2OH+COCl2→HSCH2CH2NCO+2HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
1-Isocyanato-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent.
Products: Oxidation of the methylsulfanyl group to form sulfoxides or sulfones.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
Products: Formation of urea derivatives or carbamates.
-
Addition
Reagents: Compounds containing active hydrogen atoms, such as water or alcohols.
Conditions: Ambient to elevated temperatures.
Products: Formation of carbamic acid derivatives.
Scientific Research Applications
1-Isocyanato-2-(methylsulfanyl)ethane has diverse applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
- Employed in the synthesis of polymers and resins.
-
Biology
- Utilized in the modification of biomolecules, such as proteins and peptides, through isocyanate chemistry.
-
Medicine
- Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
-
Industry
- Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-(methylsulfanyl)ethane involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into target molecules.
Comparison with Similar Compounds
1-Isocyanato-2-(methylsulfanyl)ethane can be compared with other isocyanate-containing compounds, such as:
-
Phenyl isocyanate
- Contains a phenyl group instead of a methylsulfanyl group.
- Used in the synthesis of aromatic urea derivatives.
-
Methyl isocyanate
- Contains a methyl group instead of a methylsulfanyl group.
- Known for its use in the production of pesticides and as an intermediate in organic synthesis.
-
Ethyl isocyanate
- Contains an ethyl group instead of a methylsulfanyl group.
- Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other isocyanates.
Properties
IUPAC Name |
1-isocyanato-2-methylsulfanylethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c1-7-3-2-5-4-6/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBLLZFCQTPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37441-16-0 |
Source


|
| Record name | 1-isocyanato-2-(methylsulfanyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
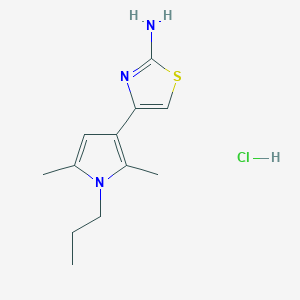
![N'-(2-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2746811.png)
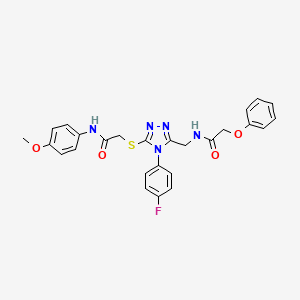
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2746813.png)
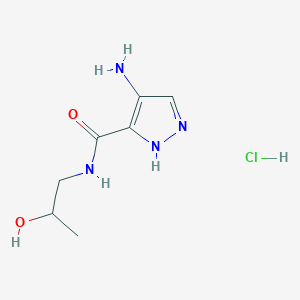
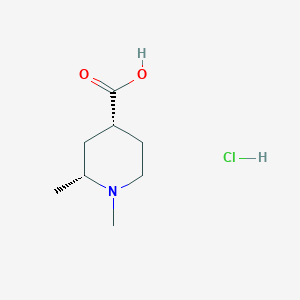
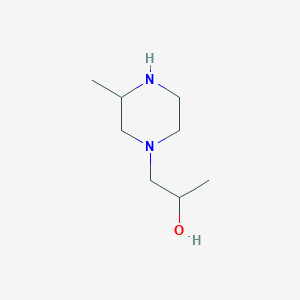
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)
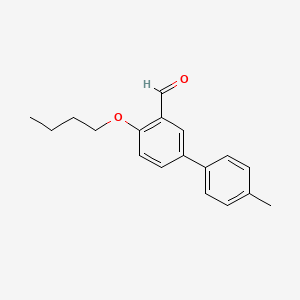
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide](/img/structure/B2746826.png)
